(3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid
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Overview
Description
(3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C9H8BNO4 and a molecular weight of 204.98 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains a cyano group and a methoxycarbonyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of a suitable boronic acid derivative with a halogenated precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Amino derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The cyano and methoxycarbonyl groups on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
- Methyl 3-cyano-4-methylbenzoate
- Dimethyl 5-cyanoisophthalate
- Methyl 4-amino-3-cyanobenzoate
- Methyl 3-cyano-4-methoxybenzoate
- Methyl 3-cyano-4-isopropoxybenzoate
Comparison: Compared to similar compounds, (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both a cyano group and a methoxycarbonyl group on the phenyl ring. These functional groups can significantly influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the boronic acid group allows for versatile applications in Suzuki-Miyaura cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(3-cyano-5-methoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO4/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-4,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBQLBJMWPJVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)OC)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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